molecular formula C17H14ClFN4O B2817193 2-chloro-4-fluoro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034308-46-6

2-chloro-4-fluoro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2817193
CAS No.: 2034308-46-6
M. Wt: 344.77
InChI Key: NONHGNHVWJGJAP-UHFFFAOYSA-N
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Description

The compound “2-chloro-4-fluoro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, a pyrazole ring, and a pyridine ring, all of which are common structures in medicinal chemistry . The presence of both chloro and fluoro substituents indicates that this compound might have interesting reactivity and biological activity.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole and pyridine rings, the introduction of the chloro and fluoro substituents, and the formation of the benzamide group. Unfortunately, without specific literature sources, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrazole and pyridine rings are aromatic, meaning they have a special stability due to delocalized electrons. The benzamide group also contributes to the complexity of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the chloro and fluoro substituents could make the compound reactive towards nucleophiles. The pyrazole and pyridine rings might also undergo reactions typical of aromatic compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar benzamide group could make the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other physical properties would need to be determined experimentally .

Scientific Research Applications

Aurora Kinase Inhibitor

This compound has been identified as a potential Aurora kinase inhibitor, indicating its utility in cancer treatment. Aurora kinases are critical for cell division, and their inhibition can halt the proliferation of cancer cells (ロバート ヘンリー,ジェームズ, 2006).

Pharmacological Screening

Research has included the synthesis and pharmacological screening of novel compounds, including this chemical structure, for antimicrobial and antioxidant activities. This indicates its potential application in developing treatments against infections and for its antioxidant properties (L. P. Raparla et al., 2013).

PET Imaging Agent

Another study synthesized a derivative for use as a PET imaging agent, aiming to improve diagnostics in oncology by targeting specific cancer-related markers. This application underscores the compound's relevance in enhancing imaging techniques used in medical diagnostics (Min Wang et al., 2013).

Crystal Structure Analysis

The compound's derivatives have also been the subject of structural analysis, providing insights into their molecular configuration and interactions, which is crucial for drug design and development (Deng et al., 2014).

Antimycobacterial Screening

There has been an evaluation of derivatives for their in vitro antitubercular activities against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis. This research highlights the compound's utility in addressing global health challenges related to infectious diseases (N. Nayak et al., 2016).

GPR39 Agonists

The compound has been identified as a novel GPR39 agonist, modulated by zinc, suggesting its use in therapeutic applications related to metabolic disorders or conditions influenced by the GPR39 receptor (Seiji Sato et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

The compound “2-chloro-4-fluoro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide” could potentially be of interest in medicinal chemistry due to its complex structure and the presence of several functional groups commonly found in drugs . Future research could involve studying its synthesis, reactivity, biological activity, and physical properties in more detail.

Properties

IUPAC Name

2-chloro-4-fluoro-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN4O/c1-23-16(4-5-22-23)12-6-11(8-20-10-12)9-21-17(24)14-3-2-13(19)7-15(14)18/h2-8,10H,9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONHGNHVWJGJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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